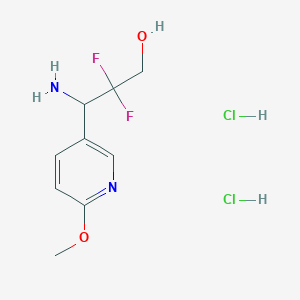

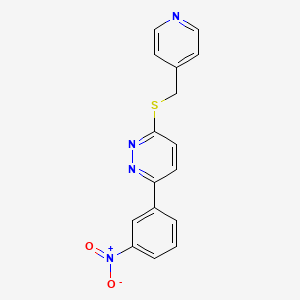

![molecular formula C16H17NO2 B2930286 (2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 299922-51-3](/img/structure/B2930286.png)

(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid, commonly known as DMPA, is a synthetic compound that belongs to the class of pyrrole derivatives. DMPA is a highly potent and selective agonist of the G-protein-coupled receptor GPR119, which is known to play a crucial role in the regulation of glucose homeostasis and insulin secretion. In recent years, DMPA has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

A study demonstrated the importance of acid−amide intermolecular hydrogen bonding, where a similar compound acts as its self-complement in molecular recognition, forming an intermolecularly hydrogen-bonded dimer. This behavior is crucial for understanding molecular interactions in various chemical and biological contexts (P. Wash, E. Maverick, J. Chiefari, D. Lightner, 1997).

Electrochromic Materials

Research into pyrrole derivatives for electrochromic materials was explored through the synthesis and spectroelectrochemical characterization of a magenta polypyrrole derivatized with Methyl Red azo dye. Such materials have applications in smart windows, displays, and pH sensors due to their ability to change color based on electrical input or environmental conditions (A. K. A. Almeida, J. Dias, Diego Santos, et al., 2017).

Synthesis and Analysis of Pyrrole Derivatives

The synthesis and characterization of pyrrole derivatives, including the analysis of their electronic and thermal properties, contribute to a deeper understanding of these compounds for various applications. Such studies lay the groundwork for developing new materials with specific electronic properties (S. Kotteswaran, M. Senthil Pandian, P. Ramasamy, 2016).

Structural Investigation

The structural investigation of pyrrole derivatives through X-ray crystallography, spectroscopy, and DFT calculations is crucial for designing compounds with targeted properties for pharmaceuticals, materials science, and catalysis (P. Venkatesan, V. Rajakannan, N. Venkataramanan, et al., 2016).

Thermal Responsive Materials

The development of thermal responsive materials from aryl-substituted pyrrole derivatives showcases the potential of these compounds in temperature monitoring devices. The specific molecular design allows for controlled fluorescence in response to temperature changes, demonstrating the application in smart materials and sensors (Tianyu Han, Xiao Feng, Jianbing Shi, et al., 2013).

properties

IUPAC Name |

(E)-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-4-7-15(8-5-11)17-12(2)10-14(13(17)3)6-9-16(18)19/h4-10H,1-3H3,(H,18,19)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOSWNCTGOTMRC-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

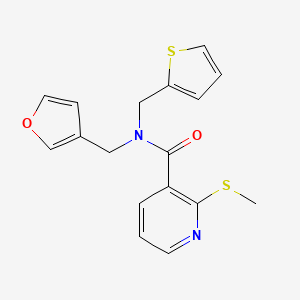

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)

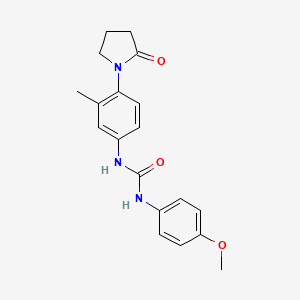

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)

![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)

![N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2930221.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)